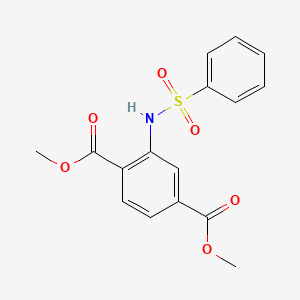

Dimethyl 2-(phenylsulfonamido)terephthalate

Übersicht

Beschreibung

Dimethyl 2-(phenylsulfonamido)terephthalate is a derivative of dimethyl terephthalate (DMTP), which is a model compound of poly(ethylene terephthalate) (PETP). DMTP is used in various studies to simulate the behavior of PETP in different conditions and reactions .

Synthesis Analysis

The synthesis of related compounds to this compound involves the reaction of dimethyl terephthalate with other chemical agents. For instance, when DMTP is treated with methylsulfinylcarbanion in DMSO, a solution of the carbanion of 1, 4-bis(methylsulfinyl acetyl) benzene is obtained, which can undergo further reactions to yield various bi-functional compounds .

Molecular Structure Analysis

The molecular structure of this compound is not directly discussed in the provided papers. However, the structure of DMTP and its behavior in the presence of organic acid salts such as sodium o-chlorobenzoate (SOCB) has been studied. It is shown that SOCB dissolves in liquid DMTP and reacts at higher temperatures to form different compounds .

Chemical Reactions Analysis

DMTP undergoes various chemical reactions under different conditions. For example, in the presence of SOCB, DMTP reacts to form methyl sodium terephthalate (MSTP), which then thermally decomposes to form disodium terephthalate (DSTP) and dimethyl terephthalate . Additionally, the electrochemical and spectroscopic characteristics of DMTP have been studied, showing that it undergoes vivid color change upon electrochemical stimulation, indicating its electrochromic characteristics .

Physical and Chemical Properties Analysis

The physical and chemical properties of DMTP include its solubility in different solvent mixtures, such as dimethyl sulfoxide (DMSO) and water, and N,N-dimethylformamide (DMF) and water. The solubility data of terephthalic acid, a related compound, in these mixtures have been correlated with empirical equations . Furthermore, the ingestion of DMTP by rats has been shown to lead to specific changes in urinary ions, indicating that DMTP is metabolized to terephthalic acid extensively in rats .

Relevant Case Studies

One case study involves the ingestion of DMTP by rats, which led to hypercalciuria and urinary acidosis, suggesting extensive metabolism of DMTP to terephthalic acid . Another study evaluated the mutagenic activity of DMTP in mice using the micronucleus test, revealing a clastogenic effect at all concentrations studied and indicating that DMTP can cause genotoxic damages in vivo .

Wissenschaftliche Forschungsanwendungen

Given this challenge, an alternative approach to gain insights into potential applications or related studies could involve exploring the broader chemical family or similar compounds with known applications. For instance, research on related compounds such as dimethyl sulfoxide (DMSO) or derivatives of terephthalic acid might provide indirect insights or potential applications that could be relevant to your compound of interest.

Related Compound: Dimethyl Sulfoxide (DMSO)

DMSO is widely recognized for its properties as a solvent and has been studied for various medical and pharmacological applications. For example, it has been used for cryopreservation of stem cells, treatment of interstitial cystitis, and as a penetrating vehicle for various drugs, due to its ability to enhance membrane permeability (Madsen et al., 2018). Additionally, DMSO has been investigated for its potential therapeutic and pharmaceutical properties, such as anti-inflammatory and analgesic effects, particularly in the context of eye diseases (Hoang et al., 2021).

Related Compound: Polyethylene Terephthalate (PET)

Research on PET, a derivative of terephthalic acid, focuses on its thermal conductivity and the potential for enhancement through the addition of fillers. Studies have explored the use of carbon-based and ceramic fillers to improve the thermal conductivity of polymers like PET, which could be relevant in the context of material science and engineering applications (Ngo et al., 2016).

Safety and Hazards

Eigenschaften

IUPAC Name |

dimethyl 2-(benzenesulfonamido)benzene-1,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO6S/c1-22-15(18)11-8-9-13(16(19)23-2)14(10-11)17-24(20,21)12-6-4-3-5-7-12/h3-10,17H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIAIIHQWIMCYDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NS(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-Benzylpiperazino)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone oxime](/img/structure/B3035399.png)

![[[5-Chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] pentanoate](/img/structure/B3035404.png)

![[[5-Chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dichloroacetate](/img/structure/B3035405.png)

![[[5-Chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 4-chlorobutanoate](/img/structure/B3035406.png)

![[(Z)-[5-Chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dichloroacetate](/img/structure/B3035407.png)

![(Z)-1-(4-Chlorophenyl)-N-methoxy-2-[(4-methoxyphenyl)methylsulfanyl]ethanimine](/img/structure/B3035413.png)

![1-[(3-Chlorophenyl)methoxy]-3-[(3-methylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B3035414.png)

![1-[(3-Chlorophenyl)methoxy]-3-[(3-fluorophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B3035415.png)

![2-(4-Chlorophenyl)-1-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-1-ethanone](/img/structure/B3035416.png)

![7-Chloro-4-[(3-fluorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine](/img/structure/B3035417.png)

![4-(2-Chloro-1,3-thiazol-5-yl)-3-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-butanone](/img/structure/B3035419.png)